Fallacinal

CAS No.: 4517-57-1

Cat. No.: VC1915873

Molecular Formula: C16H10O6

Molecular Weight: 298.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4517-57-1 |

|---|---|

| Molecular Formula | C16H10O6 |

| Molecular Weight | 298.25 g/mol |

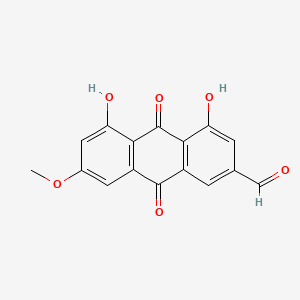

| IUPAC Name | 4,5-dihydroxy-7-methoxy-9,10-dioxoanthracene-2-carbaldehyde |

| Standard InChI | InChI=1S/C16H10O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-6,18-19H,1H3 |

| Standard InChI Key | MCPKJGRRWINKOH-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C=O |

| Canonical SMILES | COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C=O |

Introduction

Physical and Chemical Properties

Physical Characteristics

Fallacinal in its purified form appears as orange-red needle-like crystals with a melting point of 250-252°C (482-486°F) . This high melting point is characteristic of many anthraquinone derivatives and indicates strong intermolecular forces in the crystal structure. The compound's distinctive color is consistent with other anthraquinone pigments found in lichens and contributes to the vivid coloration observed in fallacinal-containing lichen species.

Rajagopalan and Seshadri's work with Indian samples of Teloschistes flavicans found that natural fallacinal samples, when properly purified through the acetate method, exhibited a melting point of 250-252°C, which aligned with previously reported values . This consistency in physical properties across different geographic sources provides valuable confirmation of the compound's identity and purity.

Spectroscopic Properties

The spectroscopic profile of fallacinal offers valuable data for identification and structural confirmation. According to reported data, the ultraviolet spectrum of fallacinal displays five peaks of maximum absorption (λₘₐₓ) at 244, 264, 280, 340, and 425 nm . These characteristic absorption patterns reflect the extensive conjugation present in the anthraquinone structure.

The infrared spectrum provides further structural insights, with three notable peaks at 1625, 1675, and 1720 cm⁻¹ . The first two peaks correspond to chelated and non-chelated ketones, respectively, while the third peak at 1720 cm⁻¹ is indicative of the aromatic aldehyde functional group . These spectroscopic fingerprints serve as reliable markers for fallacinal identification in analytical studies.

Chemical Reactivity

Fallacinal's aldehyde group makes it more reactive than some related anthraquinones, allowing for specific chemical transformations. The compound can be detected and isolated through reactions with 2,4-dinitrophenylhydrazine or Girard's Reagent-T, which react specifically with the aldehyde functionality . These chemical properties have been exploited in separation and purification protocols to distinguish fallacinal from related compounds like physcion and parietin that commonly co-occur in lichen extracts.

Natural Occurrence

Distribution in Lichen Species

Fallacinal occurs naturally in many species of the Teloschistaceae, a large family of mostly lichen-forming fungi . Historically, the substance was most associated with the lichen genera Caloplaca, Teloschistes, and Xanthoria, though taxonomic revisions have since subdivided these into many smaller, monophyletic genera .

Specific lichen species known to contain fallacinal include:

-

Xanthoria fallax (now Oxneria fallax) - the original source from which fallacinal was isolated

-

Teloschistes flavicans - studied by Indian researchers who confirmed the presence of fallacinal

-

Xanthoria parietina - shown to contain fallacinal with antifungal properties

Remarkably, the cultivated mycobiont of Xanthoria fallax, grown in isolation with the green algal photobiont, still produces fallacinal, indicating that the fungal partner is responsible for the biosynthesis of this compound .

Biosynthesis in Lichens

Research on the biosynthetic origins of fallacinal has revealed its place in the metabolic pathways of lichen-forming fungi. In 1970, Swedish chemist Johan Santesson proposed a biogenetic relationship between anthraquinone compounds commonly found in the lichen genus Caloplaca . According to this scheme, emodin is first methylated to produce parietin, which then undergoes three successive oxidations to sequentially form fallacinol (teloschistin), fallacinal, and finally parietinic acid .

This biosynthetic relationship makes fallacinal part of what lichenologists term "chemosyndrome A," identified by Ulrik Søchting and Patrik Frödén in 2002 as the most common chemosyndrome in the genus Teloschistes and the entire Teloschistaceae family . This chemosyndrome features parietin as the main substance, with smaller proportions of fallacinol, fallacinal, parietinic acid, and emodin .

Isolation and Identification Methods

Extraction Techniques

The isolation of fallacinal from lichen material typically follows established protocols for extracting anthraquinone compounds. Based on the historical work by Asano, Murakami, and others, the general approach involves:

-

Collection and drying of lichen material

-

Extraction with organic solvents (commonly acetone)

-

Separation of the crude extract through column chromatography

-

Further purification through crystallization or derivative formation

The separation of fallacinal from other co-occurring anthraquinones like parietin, physcion, and fallacinol requires careful chromatographic techniques due to their structural similarities. Rajagopalan and Seshadri noted that the aldehyde group in fallacinal allows for selective removal using Girard's Reagent-T or through formation of 2,4-dinitrophenylhydrazone derivatives .

Chromatographic Analysis

Modern identification and quantification of fallacinal rely heavily on chromatographic techniques. The standardized methods for lichen substance analysis include thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

For TLC analysis, several standardized solvent systems are used, including:

-

Toluene/dioxane/acetic acid (180:45:5)

-

Hexane/diethyl ether/formic acid (130:80:20)

-

Toluene/acetic acid (170:30)

These systems allow for the calculation of relative RF values, which are compared against standards to identify lichen substances including fallacinal . The spots are visualized under visible and ultraviolet light, often after treatment with reagents that produce characteristic color reactions.

HPLC analysis of fallacinal typically employs reversed-phase C18 columns with gradient elution using mixtures of methanol and aqueous orthophosphoric acid. Detection is commonly performed at 245-254 nm, with retention indices calculated relative to standard compounds like benzoic acid and solorinic acid .

Spectroscopic Identification

Modern spectroscopic methods provide definitive structural confirmation of fallacinal. The ultraviolet spectrum, with its characteristic five absorption maxima, serves as a primary identification tool when coupled with HPLC (HPLC-DAD) . Mass spectrometry provides molecular ion and fragmentation patterns that are distinctive for fallacinal, while infrared spectroscopy confirms the presence of key functional groups including the aldehyde and ketone moieties .

Research Developments and Future Directions

The study of fallacinal represents a specialized area within natural product chemistry and lichenology. Recent advances in analytical techniques, particularly in the fields of metabolomics and genome mining, offer new approaches to understanding fallacinal's biosynthesis and biological significance . The application of one strain-many compounds (OSMAC) methodology to lichen-forming fungi may reveal conditions that enhance fallacinal production and facilitate further research on this compound .

Future research directions could include:

-

Comprehensive evaluation of fallacinal's bioactivities beyond antifungal properties

-

Elucidation of the complete biosynthetic pathway and enzymes involved in fallacinal production

-

Investigation of structure-activity relationships through the synthesis of fallacinal derivatives

-

Exploration of ecological roles of fallacinal in lichen symbiosis and environmental adaptation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume